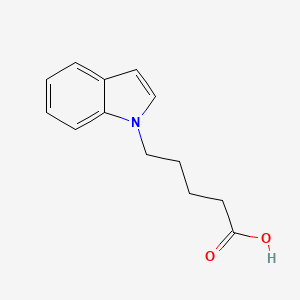

1H-Indole-1-pentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

143217-45-2 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

5-indol-1-ylpentanoic acid |

InChI |

InChI=1S/C13H15NO2/c15-13(16)7-3-4-9-14-10-8-11-5-1-2-6-12(11)14/h1-2,5-6,8,10H,3-4,7,9H2,(H,15,16) |

InChI Key |

KTVCYQXZXQUSRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1H-Indole-1-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-1-pentanoic acid is a derivative of the ubiquitous indole scaffold, a privileged structure in medicinal chemistry due to its presence in a vast array of biologically active compounds. The addition of a pentanoic acid chain at the N-1 position of the indole ring modifies its physicochemical properties, influencing its potential as a therapeutic agent or a research tool. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.

Chemical and Physical Properties

While specific experimentally determined data for this compound is not widely available in the public domain, we can infer its general characteristics based on related compounds and predictive models. For comparison, data for the closely related 1H-Indole-3-pentanoic acid and other derivatives are included where available.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 1H-Indole-3-pentanoic acid (Experimental/Predicted) | This compound, 3-(1-naphthalenylcarbonyl)- (Predicted) |

| Molecular Formula | C₁₃H₁₅NO₂ | C₁₃H₁₅NO₂ | C₂₄H₂₁NO₃ |

| Molecular Weight | 217.26 g/mol | 217.26 g/mol | 371.43 g/mol |

| Melting Point | Solid at room temperature | 148-151 °C | Not Available |

| Boiling Point | > 300 °C | Not Available | 629.5 ± 35.0 °C |

| pKa | ~4.8 (Carboxylic Acid) | ~4.8 | 4.73 ± 0.10 |

| LogP | ~2.5 - 3.0 | 2.6 | Not Available |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in methanol, ethanol, DMSO, and DMF. | Not Available |

Spectroscopic Data

Detailed experimental spectra for this compound are not readily found in the literature. However, based on the known spectral data of indole and its derivatives, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | Indole Protons: δ 6.5-7.7 ppm (complex multiplets). N-CH₂: δ ~4.2 ppm (triplet). Alkyl Chain CH₂: δ 1.5-2.5 ppm (multiplets). COOH: δ ~12 ppm (broad singlet). |

| ¹³C NMR | Indole Carbons: δ 100-140 ppm. N-CH₂: δ ~45 ppm. Alkyl Chain Carbons: δ 20-35 ppm. C=O: δ ~175 ppm. |

| IR (Infrared) | N-H (of indole): Absent. C-H (aromatic): ~3100-3000 cm⁻¹. C-H (aliphatic): ~2950-2850 cm⁻¹. C=O (carboxylic acid): ~1700 cm⁻¹. O-H (carboxylic acid): ~3300-2500 cm⁻¹ (broad). C=C (aromatic): ~1600-1450 cm⁻¹. |

| Mass Spectrometry | [M]+•: m/z 217. Fragmentation: Loss of the pentanoic acid side chain (m/z 116, indole fragment) and cleavage of the alkyl chain. |

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of indole. A general and robust method involves the reaction of the indole anion with a suitable 5-halopentanoic acid ester, followed by hydrolysis of the ester.

Synthesis of this compound

This protocol is a generalized procedure based on common N-alkylation methods for indoles.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl 5-bromopentanoate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of Indole: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of indole (1 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the indole anion.

-

N-Alkylation: A solution of ethyl 5-bromopentanoate (1.1 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at room temperature. The mixture is then heated to 60-80 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting indole.

-

Work-up and Isolation of the Ester Intermediate: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 1H-indole-1-pentanoate. This intermediate can be purified by column chromatography on silica gel.

-

Ester Hydrolysis: The crude or purified ethyl 1H-indole-1-pentanoate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M). The reaction mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Acidification and Isolation of the Final Product: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of this compound. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the pure product.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural motifs suggest potential interactions with biological systems. Indole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.

Potential as a PPAR Modulator

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the regulation of inflammation. Certain fatty acids and their derivatives are natural ligands for PPARs. The pentanoic acid side chain of this compound suggests that it could potentially interact with the ligand-binding domain of PPAR isoforms (PPARα, PPARδ, and PPARγ).

Hypothesized PPAR Signaling Pathway

Caption: Hypothesized PPAR signaling pathway for this compound.

Activation of PPARs by a ligand like this compound would lead to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This could lead to downstream effects on metabolic and inflammatory pathways.

Potential Anti-inflammatory Activity

Many indole derivatives possess anti-inflammatory properties. The potential modulation of PPARs, particularly PPARα and PPARγ, by this compound could contribute to an anti-inflammatory effect. These receptors are known to suppress the expression of pro-inflammatory cytokines and enzymes.

Conclusion

This compound is a molecule of interest for researchers in medicinal chemistry and drug development due to its hybrid structure combining the versatile indole core with a fatty acid-like side chain. While experimental data on its specific chemical and biological properties are currently scarce, this guide provides a foundational understanding based on predictive models and the known chemistry of related compounds. The detailed synthetic protocol offers a practical starting point for its preparation, enabling further investigation into its potential as a modulator of important biological targets such as PPARs and its prospective role in the development of novel therapeutic agents. Further experimental validation of the properties and biological activities outlined in this guide is warranted to fully elucidate the potential of this compound.

1H-Indole-1-pentanoic acid CAS number

1H-Indole-1-pentanoic Acid: A Technical Overview of its Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 1H-Indole-1-pentanoic acid. While extensive research exists for a wide array of indole derivatives, it is crucial to note at the outset that specific biological activity data for this compound is limited in publicly available scientific literature. The primary context in which this molecule is discussed is as a metabolite of certain synthetic cannabinoid receptor agonists.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Consequently, the biological effects of various indole derivatives are a subject of intense research. This document focuses specifically on this compound, a less-studied member of this extensive family.

Role as a Metabolite of Synthetic Cannabinoids

The most significant body of evidence concerning this compound identifies it as a metabolite of synthetic cannabinoid receptor agonists (SCRAs), particularly those belonging to the pentylindole/pentylindazole class, such as AB-PINACA.[2] The metabolism of these synthetic cannabinoids often involves the oxidation of the N-pentyl side chain to form a pentanoic acid derivative.[2]

The metabolic pathway typically involves phase I reactions, where the terminal methyl group of the pentyl chain is hydroxylated, followed by further oxidation to a carboxylic acid. This biotransformation is a common detoxification pathway for xenobiotics.

While the presence of this compound in biological samples is a key indicator for identifying the use of certain synthetic cannabinoids, its own biological activity has not been extensively characterized. The physiological and toxicological properties of this metabolite are often cited as undetermined in the literature.[2]

Potential Biological Activities of Indole Carboxylic Acids

Although specific data for this compound is scarce, research on other indole carboxylic acid derivatives provides a contextual framework for its potential biological activities. It is important to emphasize that the position of the carboxylic acid group on the indole scaffold significantly influences the pharmacological profile.

Indole-2-carboxylic acid derivatives have been investigated for several therapeutic applications:

-

HIV-1 Integrase Inhibition: Certain derivatives have shown the ability to inhibit HIV-1 integrase, a key enzyme in the viral life cycle, with IC50 values in the low micromolar range.[3]

-

IDO1/TDO Dual Inhibition: Some 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with IC50 values in the low micromolar range for both enzymes.[4] These enzymes are targets for cancer immunotherapy.

Indole-3-carboxylic acid derivatives have also demonstrated a range of biological effects:

-

Antihypertensive Activity: Novel derivatives have exhibited high nanomolar affinity for the angiotensin II type 1 (AT1) receptor, leading to a significant and sustained reduction in blood pressure in animal models.[5]

-

Anticancer Potentiation: Indole-3-carboxylic acid has been shown to enhance the anticancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[6][7]

It is plausible that this compound could exhibit some level of activity at the receptors or enzymes targeted by its parent synthetic cannabinoid compounds, albeit likely with a different potency and efficacy profile. However, without experimental data, this remains speculative.

Quantitative Data

A thorough review of the scientific literature did not yield any specific quantitative data (e.g., IC50, EC50, Ki, Kd) for the biological activity of this compound. The table below is provided as a template for when such data becomes available.

| Target | Assay Type | Species | IC50 / EC50 / Ki / Kd (nM) | Reference |

| Data Not Available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. The primary experimental context for this compound is its detection as a metabolite. A general workflow for such an analysis is described below.

General Workflow for Metabolite Identification:

General workflow for the identification and quantification of synthetic cannabinoid metabolites.

Signaling Pathways

There are no described signaling pathways in the literature that are specifically modulated by this compound. As a metabolite of synthetic cannabinoids, any potential activity would likely be related to the endocannabinoid system. The canonical signaling pathway for the CB1 receptor, a primary target of many synthetic cannabinoids, is depicted below for contextual understanding.

Canonical CB1 receptor signaling pathway activated by synthetic cannabinoid agonists.

Conclusion and Future Directions

This compound is primarily recognized as a urinary metabolite of certain synthetic cannabinoids. There is a notable absence of specific research into its own biological activity, including quantitative data, detailed experimental protocols, and defined signaling pathways.

Future research should focus on the synthesis and pharmacological characterization of this metabolite to determine if it possesses any significant activity, either at cannabinoid receptors or other biological targets. Such studies would be valuable for a more complete understanding of the pharmacology and toxicology of the parent synthetic cannabinoid compounds. Given the diverse activities of other indole carboxylic acids, it is conceivable that this compound may have biological effects that are currently uncharacterized.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of 1H-Indole-1-pentanoic Acid: A Predictive Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 1H-Indole-1-pentanoic acid. This guide, therefore, presents a hypothesized mechanism based on the well-established biological activities of structurally related indole derivatives, particularly indole-alkanoic acids and N-substituted indoles. The information provided herein is intended for research and drug development professionals as a predictive framework pending direct experimental validation.

Executive Summary

This compound is an indole derivative characterized by a pentanoic acid chain attached to the nitrogen atom of the indole ring. While direct research on this specific molecule is not available, the broader family of indole derivatives, especially those produced by gut microbiota, are known to be biologically active. These compounds often act as signaling molecules that modulate host physiology, particularly through interactions with nuclear receptors. This guide posits that this compound likely exerts its effects through the activation of the Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and potentially Peroxisome Proliferator-Activated Receptors (PPARs). The downstream consequences of these interactions would involve the regulation of inflammatory responses, xenobiotic metabolism, and metabolic homeostasis.

Hypothesized Molecular Targets and Signaling Pathways

Based on the known pharmacology of indole derivatives, the following molecular targets are proposed for this compound.

Aryl Hydrocarbon Receptor (AhR)

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. Many indole derivatives are established AhR ligands[1][2][3][4][5].

Proposed Signaling Pathway:

-

Ligand Binding: this compound is predicted to diffuse into the cytoplasm and bind to the inactive AhR complex, which is associated with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, leading to their transcription.

-

Biological Effects: This can result in the increased expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in metabolism, and modulation of immune cell differentiation and cytokine production.

References

- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Indole-1-pentanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-1-pentanoic acid and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of their synthesis, chemical properties, and biological activities, with a particular focus on their roles as Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators and aldose reductase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this area.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The derivatization of the indole nitrogen at the N-1 position with a pentanoic acid chain gives rise to the this compound core, a structure that has shown significant potential in modulating key biological targets. These derivatives have garnered considerable interest for their potential in treating metabolic diseases, such as type 2 diabetes, and its complications.[2][3]

This guide will delve into the synthetic strategies for creating a library of this compound derivatives, explore their structure-activity relationships (SAR) as modulators of PPARγ and inhibitors of aldose reductase, and provide detailed experimental methodologies for their evaluation.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is typically achieved through a two-step process: N-alkylation of the indole ring followed by hydrolysis of the resulting ester.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-indole-1-pentanoate (N-Alkylation)

-

Materials: Indole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), ethyl 5-bromopentanoate, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl 5-bromopentanoate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 1H-indole-1-pentanoate.

-

Step 2: Synthesis of this compound (Ester Hydrolysis)

-

Materials: Ethyl 1H-indole-1-pentanoate, ethanol, sodium hydroxide (NaOH) or potassium hydroxide (KOH), water, 1 M hydrochloric acid (HCl), ethyl acetate.

-

Procedure:

-

Dissolve ethyl 1H-indole-1-pentanoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

-

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as promising candidates for the treatment of metabolic disorders, primarily through their interaction with PPARγ and aldose reductase.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[3] Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective insulin sensitizers but are associated with undesirable side effects.[3] Consequently, the development of selective PPARγ modulators (SPPARγMs) that exhibit partial agonism or antagonism is a key area of research. Indole derivatives have been identified as a promising scaffold for the development of such modulators.[2][4]

PPARγ Signaling Pathway

Caption: Simplified PPARγ signaling pathway activated by an indole derivative.

Structure-Activity Relationship (SAR) for PPARγ Modulation

SAR studies have revealed that the nature of the substituent on the indole ring and the length and composition of the acidic side chain are critical for PPARγ activity.[3] Partial agonism is often achieved by designing ligands that induce a distinct conformational change in the receptor compared to full agonists.[2]

Table 1: PPARγ Modulatory Activity of this compound Derivatives

| Compound ID | R1 | R2 | R3 | R4 | EC₅₀ (µM) | Max Activation (% of Rosiglitazone) | Citation |

| IA-1 | H | H | H | H | 1.2 | 45 | [2] |

| IA-2 | 5-Cl | H | H | H | 0.85 | 52 | [2] |

| IA-3 | H | 2-Me | H | H | 2.5 | 38 | [3] |

| IA-4 | 5-F | H | H | H | 0.79 | 60 | [2] |

| IA-5 | H | H | 3-Ph | H | 0.52 | 75 | [4] |

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia, leading to the accumulation of sorbitol. This process is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest.

Experimental Workflow for Aldose Reductase Inhibition Assay

Caption: A typical experimental workflow for determining aldose reductase inhibitory activity.

Structure-Activity Relationship (SAR) for Aldose Reductase Inhibition

The carboxylic acid moiety of this compound is a key pharmacophore for binding to the active site of aldose reductase. Modifications to the indole ring can enhance potency and selectivity.

Table 2: Aldose Reductase Inhibitory Activity of this compound Derivatives

| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (µM) | Citation |

| AR-1 | H | H | H | H | 5.8 | |

| AR-2 | 5-Br | H | H | H | 2.1 | |

| AR-3 | H | 2-Me | H | H | 8.3 | |

| AR-4 | 6-F | H | H | H | 3.5 | |

| AR-5 | H | H | 3-CF₃ | H | 1.7 |

Pharmacokinetics and Drug-like Properties

The pharmacokinetic profile of this compound derivatives is crucial for their development as therapeutic agents. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) determine the in vivo efficacy and safety of these compounds. Generally, indole-alkanoic acids exhibit good oral bioavailability and are metabolized primarily in the liver.[5]

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of Selected Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Predicted Oral Bioavailability |

| IA-1 | 217.25 | 2.65 | 1 | 2 | 49.33 | High |

| IA-2 | 251.69 | 3.21 | 1 | 2 | 49.33 | High |

| AR-2 | 296.15 | 3.44 | 1 | 2 | 49.33 | High |

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutics, particularly for metabolic diseases. Their ability to selectively modulate PPARγ and inhibit aldose reductase provides a strong rationale for their further investigation. Future research should focus on optimizing the potency and pharmacokinetic properties of these compounds, as well as exploring their efficacy in relevant animal models of diabetes and its complications.[6] The detailed synthetic protocols and biological evaluation methods provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Evaluation of Potent Novel Peroxisome Proliferator-Activated Receptor γ Indole Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]

- 6. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Indole-Alkanoic Acids: A Technical Guide for Researchers

Introduction to Indole-Alkanoic Acids

Indole-alkanoic acids are a class of organic molecules characterized by an indole ring linked to an alkanoic acid side chain. These compounds are of significant interest due to their diverse biological activities. While 1H-Indole-1-pentanoic acid remains largely uncharacterized, its structural analogues have been extensively studied, revealing roles in cellular signaling, growth regulation, and as protective agents in various biological systems. This document summarizes key in vitro findings, experimental protocols, and signaling pathways associated with these representative indole-alkanoic acids.

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro assays performed on indole-alkanoic acids.

Table 1: Cytotoxicity of Indole-3-Butyric Acid (IBA) in Human Colorectal Carcinoma Cells (HCT116)

| Compound | Incubation Time (h) | IC50 (mM)[1] |

| Indole-3-butyric acid | 24 | 6.28 ± 0.10 |

| 48 | Not significantly different from 24h | |

| 72 | Not significantly different from 24h |

Table 2: Neuroprotective and Anti-inflammatory Effects of Indole-3-Propionic Acid (IPA)

| Cell Line/System | Treatment | Concentration | Effect |

| Microglial BV2 cells | Lipopolysaccharide (LPS) + IPA | 5 µM | Significantly reduced concentration of pro-inflammatory TNF-α[2] |

| Neuronal SH-SY5Y cells | Conditioned media from IPA-treated microglia | - | Significant increase in BDNF and nerve growth factor production[2] |

| SH-SY5Y cells | H₂O₂-induced oxidative stress + Indole-based compounds | Not specified | 25% average increase in cell viability and reduction in ROS to basal levels[3] |

Table 3: Antioxidant Activity of an Esterified Indole-3-Propionic Acid Derivative (CUR-IPA)

| Assay | IC50 (µM)[4] |

| DPPH radical scavenging | 625.93 |

| ABTS radical scavenging | 290.42 |

Table 4: Effects of Indole-3-Acetic Acid (IAA) on Algal Growth

| Algal Species | IAA Concentration | Effect |

| Not specified | 1 to 100 µM | Positive effects on algal growth[5] |

| Not specified | > 1,000 µM | Death of 90% of algal cells[5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on the effects of butyric acid derivatives on colorectal carcinoma cells[1].

-

Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., Indole-3-butyric acid). A control group receives media with the vehicle used to dissolve the compound.

-

Incubation: Cells are incubated with the test compound for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The media containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol is based on studies evaluating the neuroprotective effects of indole derivatives against H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells[3][6].

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to differentiate for several days if required for the specific experimental goals.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Indole-3-propionic acid derivatives) for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (excluding the control group) to a final concentration known to induce significant cell death (e.g., 100 µM) and incubated for 24 hours.

-

Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described in Protocol 3.1.

-

Measurement of Reactive Oxygen Species (ROS):

-

After treatment, cells are washed with PBS and incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the dark.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.

-

In Vitro Adventitious Root Formation Assay

This protocol is adapted from studies on the effect of Indole-3-butyric acid (IBA) on rooting in plant microcuttings[7][8].

-

Plant Material: Microcuttings (e.g., from peach or potato) of a desired length are prepared under sterile conditions.

-

Culture Medium: A basal plant tissue culture medium (e.g., Murashige and Skoog) is prepared and supplemented with different concentrations of the auxin to be tested (e.g., 0, 1, 2, 3 mg/L IBA). The pH is adjusted, and the medium is solidified with agar.

-

Explant Culture: The basal end of each microcutting is inserted into the culture medium in sterile containers.

-

Incubation: The cultures are maintained in a growth chamber under controlled conditions of light and temperature.

-

Data Collection: Over a period of several weeks, the following parameters are recorded:

-

Percentage of explants forming roots.

-

Number of roots per explant.

-

Length of the longest root per explant.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between the treatments.

Signaling Pathways and Mechanisms of Action

In vitro studies of indole-alkanoic acids have begun to elucidate their mechanisms of action at the molecular level.

Indole-3-Acetic Acid (IAA) Signaling in Plants

Indole-3-acetic acid is the most common plant auxin and its signaling pathway is well-characterized. In the nucleus, IAA binds to a receptor complex, which leads to the degradation of Aux/IAA transcriptional repressor proteins. This, in turn, allows for the activation of Auxin Response Factors (ARFs) which regulate the transcription of auxin-responsive genes, leading to cellular responses such as cell elongation and division[9].

Neuroprotective Mechanisms of Indole-3-Propionic Acid (IPA)

In vitro studies suggest that IPA exerts its neuroprotective effects through multiple mechanisms. It is a potent antioxidant that directly scavenges free radicals[10][11]. Additionally, it modulates inflammatory responses in microglia, the resident immune cells of the central nervous system. By reducing the production of pro-inflammatory cytokines like TNF-α, IPA indirectly supports neuronal health[2][10]. IPA has also been shown to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), suggesting its involvement in xenobiotic metabolism and immune modulation[10].

Experimental Workflow for In Vitro Apoptosis Study

The following diagram illustrates a typical workflow for investigating the induction of apoptosis by a test compound in a cancer cell line, based on the study of indole-3-butyric acid in HCT116 cells[1].

Conclusion

While research on this compound is currently limited, the extensive in vitro studies on its structural analogs—Indole-3-acetic acid, Indole-3-propionic acid, and Indole-3-butyric acid—provide a robust framework for understanding the potential biological activities of this class of compounds. The data and protocols summarized in this guide highlight their involvement in fundamental cellular processes, from growth and development in plants to neuroprotection and cytotoxicity in mammalian cells. Future in vitro investigations into this compound could build upon these established methodologies to elucidate its specific functions and therapeutic potential.

References

- 1. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 2. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation [frontiersin.org]

- 6. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the effects of indole butyric acid (IBA) on in vitro growth of potato (Solanum tuberosum) [ideas.repec.org]

- 9. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 10. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Indole-1-pentanoic Acid Derivatives as PPARγ Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a specific class of 1H-Indole-1-pentanoic acid derivatives that function as peroxisome proliferator-activated receptor-gamma (PPARγ) antagonists. The focus of this guide is the lead compound SR1664 and its analogs, which have been identified as potent and selective modulators of PPARγ with potential therapeutic applications in metabolic diseases.

Introduction: The Therapeutic Potential of PPARγ Modulation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The PPAR family comprises three subtypes: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization.[1]

Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are effective insulin sensitizers used in the treatment of type 2 diabetes. However, their use is associated with undesirable side effects, including weight gain, fluid retention, and bone loss.[2] This has driven the search for alternative PPARγ modulators, such as antagonists, that can retain the therapeutic benefits while minimizing adverse effects.

A promising strategy in this area is the development of non-agonist PPARγ ligands that can block the Cdk5-mediated phosphorylation of PPARγ, a post-translational modification linked to insulin resistance, without activating the receptor in a classical sense.[3] The this compound derivative, SR1664, emerged from this research as a potent PPARγ antagonist with a unique mechanism of action and encouraging preclinical data.[4]

Physicochemical and Biological Activity Data

The following tables summarize the key quantitative data for SR1664 and related indole biphenylcarboxylic acid derivatives. These compounds were designed and evaluated for their ability to bind to PPARγ and antagonize its activity.

Table 1: In Vitro Biological Activity of SR1664 and Analogs

| Compound | PPARγ IC50 (nM) | PPARγ Transactivation (% of Rosiglitazone at 10 µM) |

| SR1664 | 80 | < 10 |

| Analog 1 | 120 | < 10 |

| Analog 2 | 250 | < 10 |

| Analog 3 | > 1000 | Not reported |

| Rosiglitazone | 40 | 100 |

Data compiled from multiple sources. The transactivation data indicates the percentage of receptor activation compared to the full agonist rosiglitazone.

Table 2: Binding Affinity of SR1664

| Parameter | Value |

| Ki | 28.67 nM |

The Ki value represents the inhibition constant for SR1664 binding to PPARγ.[5]

Experimental Protocols

General Synthesis of Indole Biphenylcarboxylic Acid Derivatives

The synthesis of the N-biphenylmethylindole scaffold of SR1664 and its analogs is a multi-step process. The following is a representative protocol based on published synthesis schemes.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for indole biphenylcarboxylic acid derivatives.

Detailed Protocol:

-

Indole Core Formation: The indole core is synthesized via a Fischer indole synthesis by reacting a substituted hydrazine (e.g., 4-hydrazinobenzoic acid) with a ketone (e.g., 2-butanone) under acidic conditions.

-

Esterification: The carboxylic acid on the indole ring is protected, for example, as an allyl ester, by reacting with allyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

-

N-Alkylation: The indole nitrogen is alkylated with the appropriate biphenylmethyl bromide derivative using a strong base like sodium hydride in DMF.

-

Deprotection: The protecting group on the carboxylic acid is removed. In the case of an allyl ester, this can be achieved using a palladium catalyst and a scavenger like phenylsilane to yield the final carboxylic acid product.

PPARγ Competitive Binding Assay (LanthaScreen™ TR-FRET)

This assay is a high-throughput method to determine the binding affinity of a compound to the PPARγ ligand-binding domain (LBD). It is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Principle Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Screening and Crystallographic Studies of Hydroxy γ-Lactone Derivatives to Investigate PPARγ Phosphorylation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation – Frost Institute for Data Science & Computing [idsc.miami.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of 1H-Indole-1-pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of N-Alkylated Indoles

The indole ring system is a fundamental structural motif in a vast array of bioactive molecules. Its presence in the amino acid tryptophan makes it a key component in proteins and a precursor to important biomolecules like the neurotransmitter serotonin. In drug discovery, the indole scaffold has been extensively utilized to develop agents with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3]

Modification of the indole core is a common strategy to modulate the biological activity of these compounds. N-alkylation, the attachment of an alkyl group to the nitrogen atom of the indole ring, is a particularly important transformation.[4] This modification can influence the molecule's polarity, lipophilicity, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The introduction of a carboxylic acid moiety via an N-alkyl chain, as in 1H-Indole-1-pentanoic acid, provides a handle for further derivatization or for mimicking endogenous molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process:

-

N-alkylation of Indole: The indole nitrogen is first deprotonated with a strong base to form the indolide anion. This nucleophile is then reacted with an alkylating agent, typically an ester of a 5-halopentanoic acid (e.g., ethyl 5-bromopentanoate), in an SN2 reaction to form the N-alkylated indole ester.

-

Ester Hydrolysis: The resulting ester, ethyl 1H-indole-1-pentanoate, is then hydrolyzed under basic conditions (saponification) to yield the final product, this compound.[5][6]

The overall synthetic workflow is depicted below.

Detailed Experimental Protocols

The following protocols are based on established procedures for the N-alkylation of indoles and subsequent ester hydrolysis.

Step 1: Synthesis of Ethyl 1H-indole-1-pentanoate

Reaction: Indole + NaH + Br(CH₂)₄COOEt → 1H-Indole-1-(ethyl pentanoate)

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl 5-bromopentanoate

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).

-

Dissolve the indole in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back down to 0 °C.

-

Add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 1H-indole-1-pentanoate.

Step 2: Synthesis of this compound (Hydrolysis)

Reaction: 1H-Indole-1-(ethyl pentanoate) + NaOH → this compound

Materials:

-

Ethyl 1H-indole-1-pentanoate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 1H-indole-1-pentanoate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Quantitative Data

The following table summarizes expected and reported data for compounds involved in the synthesis. As no specific literature data for the yield and properties of this compound was found, these would be determined experimentally.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| Indole | C₈H₇N | 117.15 | White solid | - | 52-54 |

| Ethyl 5-bromopentanoate | C₇H₁₃BrO₂ | 209.08 | Colorless liquid | - | - |

| Ethyl 1H-indole-1-pentanoate | C₁₅H₁₉NO₂ | 245.32 | Oil/Solid | 85-95 (Typical) | To be determined |

| This compound | C₁₃H₁₅NO₂ | 217.26 | Solid | >90 (Typical) | To be determined |

Conclusion

While the specific discovery of this compound is not prominently documented, its synthesis is straightforward using well-established chemical transformations. The N-alkylation of indole followed by ester hydrolysis provides a reliable and high-yielding route to this compound. This technical guide provides a robust framework for its preparation, enabling researchers and drug development professionals to access this versatile indole derivative for further investigation and application in various scientific fields. The biological activities and potential signaling pathway interactions of this compound remain an area ripe for exploration.

References

Preliminary Investigation of 1H-Indole-1-pentanoic acid: A Technical Guide

Disclaimer: Direct experimental data for 1H-Indole-1-pentanoic acid is limited in publicly available scientific literature. This guide provides a preliminary investigation based on established principles of indole chemistry, data from closely related analogs, and general synthetic methodologies.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and signaling molecules.[1][2][3] The indole scaffold's unique electronic properties and its ability to participate in various biological interactions have made it a privileged structure in drug discovery.[4] This document provides a technical overview of this compound, a less-explored member of the indole alkanoic acid family. Due to the scarcity of direct data, this guide synthesizes information from related compounds to project the likely properties, synthesis, and potential biological significance of this molecule.

Physicochemical Properties

Table 1: Estimated and Comparative Physicochemical Properties

| Property | Estimated Value for this compound | Comparative Data: Indole-3-pentanoic acid | Comparative Data: Indole | Comparative Data: Pentanoic Acid |

| Molecular Formula | C₁₃H₁₅NO₂ | C₁₃H₁₅NO₂ | C₈H₇N | C₅H₁₀O₂ |

| Molecular Weight | 217.26 g/mol | 217.26 g/mol | 117.15 g/mol | 102.13 g/mol |

| Melting Point (°C) | Predicted: 100-120 | 149-151 | 52-54 | -34.5 |

| Boiling Point (°C) | Predicted: >300 | Not available | 253-254 | 186-187 |

| pKa | Predicted: ~4.8 | Not available | ~16.2 (N-H) | ~4.82 |

| LogP | Predicted: ~2.5-3.0 | 2.45 (predicted) | 2.14 | 1.39 |

| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents. | Soluble in ethanol, methanol. | Sparingly soluble in cold water, soluble in hot water and most organic solvents. | Soluble in water (37 g/L at 20°C). |

Note: Predicted values are based on the chemical structure and data from analogous compounds.

Synthesis

A definitive, optimized synthesis protocol for this compound is not published. However, a plausible and commonly employed method for the N-alkylation of indoles would be the reaction of indole with a suitable haloalkanoic acid or its ester in the presence of a base.[5][6]

Proposed Synthetic Protocol: N-Alkylation of Indole

This protocol describes a general method for the N-alkylation of indole with a haloalkanoic acid ester, followed by hydrolysis to yield the carboxylic acid.

Experimental Protocol:

-

N-Alkylation:

-

To a solution of indole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

-

Add ethyl 5-bromopentanoate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (ethyl 1H-indole-1-pentanoate) by column chromatography on silica gel.

-

-

Hydrolysis:

-

Dissolve the purified ethyl 1H-indole-1-pentanoate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

-

Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of similar N-substituted indole derivatives.[7][8][9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ ~10-12 ppm (1H, s, -COOH), δ ~7.6 ppm (1H, d, Ar-H), δ ~7.5 ppm (1H, d, Ar-H), δ ~7.2 ppm (1H, t, Ar-H), δ ~7.1 ppm (1H, t, Ar-H), δ ~7.0 ppm (1H, d, Ar-H), δ ~6.5 ppm (1H, d, Ar-H), δ ~4.2 ppm (2H, t, -N-CH₂-), δ ~2.4 ppm (2H, t, -CH₂-COOH), δ ~1.9 ppm (2H, m, -CH₂-), δ ~1.6 ppm (2H, m, -CH₂-). |

| ¹³C NMR | δ ~175 ppm (-COOH), δ ~136 ppm (Ar-C), δ ~129 ppm (Ar-C), δ ~128 ppm (Ar-CH), δ ~122 ppm (Ar-CH), δ ~121 ppm (Ar-CH), δ ~120 ppm (Ar-CH), δ ~109 ppm (Ar-CH), δ ~101 ppm (Ar-CH), δ ~46 ppm (-N-CH₂-), δ ~34 ppm (-CH₂-), δ ~29 ppm (-CH₂-), δ ~22 ppm (-CH₂-). |

| IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~1600, ~1450 (C=C aromatic stretch), ~740 (C-H out-of-plane bend for ortho-disubstituted benzene). |

| Mass Spec (EI) | Predicted M⁺ at m/z = 217. Loss of COOH (m/z = 172), and fragmentation of the pentanoic acid chain. |

Note: These are estimations and the actual spectra may vary.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been explicitly studied. However, other indole-alkanoic acids, such as indole-3-propionic acid and indole-3-butyric acid, are known to possess biological activities, including antioxidant and neuroprotective effects, and some act as plant hormones (auxins).[10][11] It is plausible that this compound could exhibit similar properties.

For instance, some indole derivatives are known to act as ligands for various receptors or as enzyme inhibitors.[12][13] Given its structure, this compound could potentially interact with pathways regulated by other endogenous indole compounds like serotonin or melatonin, although this is purely speculative.

A potential, though unproven, mechanism of action could involve the modulation of signaling pathways related to oxidative stress or inflammation, similar to other bioactive indole compounds.

Conclusion and Future Directions

This compound represents an understudied molecule within the broader class of indole derivatives. While its synthesis is likely achievable through standard N-alkylation methods, its physicochemical properties, spectroscopic profile, and biological activities remain to be experimentally determined.

Future research should focus on:

-

The successful synthesis and purification of this compound.

-

Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.

-

In vitro and in vivo studies to assess its biological activity, including potential antioxidant, anti-inflammatory, or receptor-modulating effects.

This preliminary investigation highlights a gap in the current knowledge of simple indole derivatives and provides a foundational framework for future research into this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. mdpi.com [mdpi.com]

- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 7. N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB [osti.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 10. Functional analysis of indole 3-hexanoic acid as a novel auxin from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Indole-Alkanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 1H-Indole-1-pentanoic acid and its structural isomers, with a focus on their molecular targets and mechanisms of action. This document synthesizes current research to offer insights for drug discovery and development.

Introduction: Clarifying this compound

This compound is an indole derivative with a pentanoic acid chain attached to the nitrogen atom of the indole ring. It is most notably recognized as a minor urinary metabolite of the synthetic cannabinoid JWH-018. While the initial interest in this molecule stems from its association with synthetic cannabinoids, its direct therapeutic potential appears limited due to low affinity for cannabinoid receptors. However, its structural isomers, particularly Indole-3-pentanoic acid, and the broader class of indole-alkanoic acids, exhibit significant biological activities through various other targets. This guide will explore the therapeutic landscape of these related compounds, beginning with the cannabinoid system and expanding to other key signaling pathways.

Cannabinoid Receptors as a Primary Target for JWH-018 Metabolites

The primary therapeutic targets associated with the JWH-018 family of compounds, including its metabolites, are the cannabinoid receptors CB1 and CB2. These G-protein coupled receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes.

Quantitative Data: Receptor Binding Affinity and Functional Activity

While this compound itself shows negligible affinity for cannabinoid receptors, other metabolites of JWH-018, particularly the hydroxylated forms, are potent agonists. The glucuronidated metabolite of N-(5-hydroxypentyl) JWH-018, in contrast, acts as a neutral antagonist at the CB1 receptor.

| Compound | Receptor | Assay Type | Value | Citation(s) |

| This compound | CB1, CB2 | Binding Affinity (Ki) | ≥ 10,000 nM | [1] |

| JWH-018 | CB1 | Binding Affinity (Ki) | 9.00 ± 5.00 nM | [2] |

| CB2 | Binding Affinity (Ki) | 2.94 ± 2.65 nM | [2] | |

| CB1 | Functional (EC50) | 102 nM | [2] | |

| CB2 | Functional (EC50) | 133 nM | [2] | |

| JWH-018 Hydroxylated Metabolites | CB1 | Binding Affinity (Ki) | High Affinity | [3][4] |

| CB2 | Binding Affinity (Ki) | High Affinity | [3][4] | |

| CB1, CB2 | Functional Activity | Potent Agonists | [3][4] | |

| JWH-018 N-(5-hydroxypentyl) β-D-glucuronide | CB1 | Binding Affinity (Ki) | 922 nM | [5] |

| Functional Activity | Neutral Antagonist | [5] |

Signaling Pathways

Activation of CB1 and CB2 receptors by agonist ligands initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.

Caption: Cannabinoid Receptor Signaling Pathway.

Experimental Protocols

Radioligand Displacement Assay for Cannabinoid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP-55,940)

-

Test compound (e.g., this compound)

-

Non-specific binding control (e.g., unlabeled WIN 55,212-2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Convert the IC50 to Ki using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Materials:

-

Cell membranes expressing the receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)

Procedure:

-

Pre-incubate membranes with GDP.

-

Add the test compound at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Analyze the data to determine the EC50 and Emax of the test compound.

Therapeutic Targets of Indole-3-pentanoic Acid

Indole-3-pentanoic acid, a structural isomer of this compound, is a metabolite produced by gut microbiota from tryptophan. It has garnered significant interest for its antioxidant and anti-inflammatory properties.

Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)

Indole-3-pentanoic acid and other indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[6]

-

AhR Activation: As a ligand for AhR, Indole-3-pentanoic acid can modulate immune responses in the gut, contributing to the maintenance of mucosal homeostasis.[7][8]

-

PXR Activation: Activation of PXR in intestinal cells by Indole-3-pentanoic acid enhances gut barrier function.[6]

Antioxidant and Anti-inflammatory Mechanisms

-

Radical Scavenging: Indole-3-pentanoic acid is a potent scavenger of hydroxyl radicals, protecting cells from oxidative damage.[6]

-

Anti-inflammatory Effects: It has been shown to exert anti-inflammatory effects by modulating immune cell function and reducing the production of pro-inflammatory cytokines.[9] This can occur through pathways independent of AhR, such as the induction of heme oxygenase-1 (HO-1) and the inhibition of NF-κB signaling.[10]

References

- 1. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | Semantic Scholar [semanticscholar.org]

- 3. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 7. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

1H-Indole-1-pentanoic Acid: A Technical Review of a Lesser-Known Indole Derivative and its Biologically Active Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific literature concerning 1H-Indole-1-pentanoic acid and its more extensively studied isomers, primarily focusing on indole-3-propionic acid (IPA). While research directly investigating this compound is limited, the broader family of indole alkanoic acids exhibits significant biological activities and therapeutic potential. This document summarizes key findings on their synthesis, biological effects, and mechanisms of action, presenting quantitative data in structured tables and illustrating relevant pathways and workflows using Graphviz diagrams.

Introduction to Indole Alkanoic Acids

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Indole alkanoic acids, characterized by an indole core linked to a carboxylic acid via an alkyl chain, have emerged as important signaling molecules and therapeutic targets. Of particular note is indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan, which has garnered significant attention for its neuroprotective, anti-inflammatory, and antioxidant properties.[3][4]

While the focus of much research has been on C3-substituted indoles due to their biosynthetic origin from tryptophan, other isomers, such as the N-substituted this compound, represent an area of untapped potential for drug discovery. This review aims to consolidate the available information on this class of compounds.

Synthesis of Indole Alkanoic Acids

The synthesis of indole alkanoic acids can be achieved through various strategies, primarily involving the alkylation of the indole nitrogen or functionalization at the C3 position.

Synthesis of N-Alkylated Indole Carboxylic Acids

A general approach to N-substituted indole alkanoic acids involves the N-alkylation of an indole ester followed by hydrolysis. For example, the synthesis of 1-pentyl-1H-indole-3-carboxylic acid has been reported, which can be considered a structural analogue of this compound.

Experimental Protocol: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid

This protocol describes a typical two-step synthesis:

-

N-Alkylation: To a solution of ethyl indole-3-carboxylate in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added to deprotonate the indole nitrogen. Subsequently, an alkyl halide, in this case, 1-bromopentane, is added to the reaction mixture, which is then stirred, typically at room temperature, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). After the reaction is complete, the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid, which is then collected by filtration and purified, often by recrystallization.

A variety of indole derivatives can be synthesized using similar multi-step procedures, often starting with commercially available indole precursors.[5]

Synthesis of C3-Substituted Indole Alkanoic Acids

The synthesis of indole-3-propionic acid and its derivatives often starts from indole itself or indole-3-acetonitrile.

Experimental Protocol: Synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids

A multi-step synthesis for novel cytosolic phospholipase A2α (cPLA2α) inhibitors based on an indole-3-propanoic acid scaffold has been described.[6] The key steps involve:

-

Fischer Indole Synthesis: Synthesis of the core indole structure.

-

Alkylation/Arylation: Modification at the N1 and C3 positions of the indole ring.

-

Functional Group Interconversion: Conversion of precursor functional groups to the final propanoic acid moiety.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of such indole derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of indole alkanoic acid derivatives.

Biological Activities and Therapeutic Potential

While data on this compound is scarce, its isomers and related structures exhibit a wide range of biological activities.

Neuroprotective Effects

Indole-3-propionic acid (IPA) is a well-documented neuroprotective agent.[7][8] It has been shown to be a potent antioxidant and scavenger of reactive oxygen species (ROS).[4]

-

Alzheimer's Disease: IPA has been investigated as a potential therapeutic for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta (Aβ) fibrils.[8] Hybrid molecules incorporating the indole structure have shown significant neuroprotection in cellular models of Alzheimer's disease.[9]

-

Migraine: Recent studies suggest a neuroprotective role for IPA in migraine pathophysiology by reducing nitrosative stress.[8]

-

Parkinson's Disease: Derivatives of IPA have been synthesized and evaluated as multifunctional neuroprotectors for their potential in treating Parkinson's disease.[7]

The neuroprotective effects of certain indole derivatives are linked to their ability to modulate inflammatory and anti-oxidative pathways.[7]

Anti-inflammatory Activity

Certain indole-3-propanoic acid derivatives are potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[6]

Table 1: cPLA2α Inhibitory Activity of Indole-3-propanoic Acid Derivatives [6]

| Compound | C3-Substituent | N1-Substituent | cPLA2α IC50 (µM) |

| 13a | Benzyl | Phenyl | 0.18 |

| 13b | Phenethyl | Phenyl | 0.075 |

Data presented as IC50 values, the concentration required to inhibit 50% of the enzyme's activity.

Modulation of Cardiovascular Function

IPA has been identified as a modulator of mitochondrial function in cardiomyocytes.[10] Acute exposure enhances maximal mitochondrial respiration, while chronic exposure can lead to mitochondrial dysfunction.[10] In isolated mouse hearts, IPA was shown to improve cardiac contractility in a dose-dependent manner.[10]

Other Biological Activities

-

Antihypertensive Activity: Novel derivatives of indole-3-carboxylic acid have been synthesized and shown to have a high affinity for the angiotensin II receptor (AT1 subtype), demonstrating potential as antihypertensive agents.[11]

-

Anticancer Activity: Indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets for cancer therapy.[12]

-

Antimicrobial and Antifungal Activity: Various indole derivatives have been reported to possess significant antibacterial and antifungal properties.[2]

-

Quorum Sensing Inhibition: Novel indole derivatives have been designed to target LsrK, an enzyme involved in bacterial communication (quorum sensing), presenting a potential strategy to combat antimicrobial resistance.[13]

Signaling Pathways and Mechanisms of Action

The biological effects of indole alkanoic acids are mediated through various signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

Indole and its derivatives, including IPA, are known ligands for the aryl hydrocarbon receptor (AhR).[14] Activation of AhR in intestinal epithelial cells is crucial for maintaining intestinal barrier integrity and protecting against inflammation.[14]

Caption: Simplified signaling pathway of Indole-3-propionic acid (IPA) via the Aryl Hydrocarbon Receptor (AhR).

Neuroprotective Signaling

The neuroprotective effects of some indole derivatives, such as indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), are mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway.[15] This, in turn, activates the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[15]

Caption: Neuroprotective signaling pathway of indole derivatives involving TrkB and Nrf2 activation.

Quantitative Biological Data

The following table summarizes some of the quantitative data available for biologically active indole carboxylic acid derivatives.

Table 2: Quantitative Biological Data for Selected Indole Carboxylic Acid Derivatives

| Compound/Derivative | Target/Assay | Activity | Reference |

| 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide | Neuroprotection in MC65 cells | EC50 = 27.60 ± 9.4 nM | [9] |

| Indole-3-carboxylic acid derivative 17 | Bcl-2 protein binding | Ki = 0.26 µM | [12] |

| Indole-3-carboxylic acid derivative 17 | Mcl-1 protein binding | Ki = 72 nM | [12] |

| 3-Cyano-indole derivative A19 | LsrK inhibition | IC50 = 340 nM | [13] |

| Indole-2-carboxamide derivatives 5d, 5f, 5g | EGFRWT inhibition | IC50 = 68-85 nM | [16] |

EC50: half maximal effective concentration; Ki: inhibition constant; IC50: half maximal inhibitory concentration.

Conclusion

While direct research on this compound is limited, the broader class of indole alkanoic acids, particularly isomers like indole-3-propionic acid, represents a rich field for therapeutic development. These compounds exhibit potent neuroprotective, anti-inflammatory, and cardiovascular-modulating effects, among others. Their mechanisms of action often involve key signaling pathways such as the AhR and Nrf2 pathways. The synthetic accessibility of the indole scaffold allows for extensive structure-activity relationship studies, paving the way for the design of novel and highly potent therapeutic agents. Further investigation into less-explored isomers like this compound may unveil unique biological activities and novel therapeutic opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]